4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-9(13-10(11)12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRLAHQBUJLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353481 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91716-38-0 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with pyrimidine derivatives. The synthetic routes often focus on optimizing yield and purity while maintaining the biological activity of the resulting compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against E. coli, which is critical in addressing antibiotic resistance issues.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Inhibition of Cytokine Production
A study conducted on human chondrocyte cell lines revealed that treatment with this compound led to a significant reduction in IL-6 production with an IC50 value of approximately 0.067 µM, indicating potent anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole and pyrimidine rings plays a crucial role in enhancing its interaction with biological targets.
Key Observations:
- Dimethyl Substitution: The introduction of dimethyl groups at specific positions significantly enhances antimicrobial activity.
- Pyrimidine Ring Modifications: Variations in the substituents on the pyrimidine ring affect both the potency and spectrum of activity against different pathogens.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with good bioavailability reported in animal models. Toxicological assessments indicate a low risk of hepatotoxicity, making it a candidate for further development.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Notably, it has been linked to the development of drugs targeting specific integrins, which are proteins that facilitate cell adhesion and play critical roles in various cellular processes.
Case Study: Integrin Targeting
A study reported the synthesis of a series of compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine, focusing on their affinity for integrins such as αvβ6. One specific analog demonstrated a high binding affinity (pKi = 11) and was selected for clinical investigation as a potential treatment for idiopathic pulmonary fibrosis . This highlights the compound's relevance in addressing fibrotic diseases through targeted therapy.
Antitumor Activity
Research has also explored the antitumor properties of this compound. Its derivatives have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression.
Case Study: Antitumor Mechanisms
In vitro studies indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer agent .
Inhibitors of Enzymatic Activity
The compound has been evaluated as an inhibitor of various enzymes that are crucial in metabolic processes. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Research demonstrated that specific derivatives could effectively inhibit enzymes involved in nucleotide metabolism, which is essential for DNA synthesis and repair. This inhibition can lead to therapeutic applications in conditions where rapid cell proliferation occurs, such as cancer or autoimmune diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Anticorrosion Activity
Enzyme Inhibition
Ion Channel Modulation
- Target Compound and Analogs (2a–v, 3a–g) : Modulate KCa2.2a channels with retained subtype selectivity (KCa2.2a/KCa2.3). Hydrophobic substituents (e.g., 4-cyclohexyl) enhance potency, while polar groups reduce activity .
Molecular and Electronic Properties
- Dipole Moments : 5a (1.018 Debye) vs. 5b (4.249 Debye) due to bromophenyl’s electronegativity .
- Intermolecular Interactions : Dominant H...H and N...H contacts in 5a vs. Br...H in 5b, influencing crystallinity .
- NMR Correlations : Experimental and calculated ¹H/¹³C-NMR shifts for 5a/b show R² = 0.938–0.997, validating computational models .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, involving pyrazole and pyrimidine precursors. A typical approach includes refluxing intermediates with ethanol under reduced pressure for solvent removal, followed by crystallization (e.g., as described for analogous pyrimidin-2-amines in ). To optimize yield, employ statistical design of experiments (DoE) to systematically vary parameters like temperature, molar ratios, and reaction time. For example, fractional factorial designs can identify critical variables impacting purity and yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : Use -NMR and -NMR to confirm substitution patterns on the pyrimidine and pyrazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (e.g., ≥98% purity thresholds as in ). For crystalline products, X-ray diffraction resolves ambiguities in stereochemistry. Pair these with elemental analysis to verify stoichiometry .
Q. How can researchers design initial bioactivity screens for this compound, given its structural similarity to antimicrobial or anticancer agents?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or pathways associated with pyrimidine analogs (e.g., kinase inhibition or DNA intercalation). Use a tiered approach:
- Primary screens : Microplate-based assays (e.g., bacterial growth inhibition, cancer cell viability).
- Secondary validation : Dose-response curves (IC/EC) and selectivity profiling against related targets.
Reference protocols from and for antibacterial and anticancer activity frameworks.
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding modes in silico prior to experimental testing?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking (AutoDock Vina, Schrödinger) identifies potential protein targets by simulating interactions with active sites (e.g., kinase domains). Combine this with molecular dynamics simulations to assess binding stability. For reaction design, use quantum chemical reaction path searches to identify intermediates, as outlined in ’s ICReDD framework .
Q. How can contradictory data in biological activity across studies be systematically addressed?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay conditions, cell lines). Reproduce experiments under standardized protocols (e.g., ’s zoospore study design). Use multivariate regression to isolate confounding factors (e.g., solvent polarity, pH). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What advanced separation techniques improve the purification of stereoisomers or byproducts during synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. For polar byproducts, leverage countercurrent chromatography (CCC) or simulated moving bed (SMB) systems. Membrane technologies (e.g., nanofiltration) isolate low-molecular-weight impurities, as classified under CRDC’s RDF2050104 subclass .
Q. How can reaction engineering principles enhance scalability while maintaining regioselectivity?
- Methodological Answer : Adopt continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for intermediate tracking). Optimize catalyst loading via kinetic modeling (e.g., Arrhenius plots for activation energy). Refer to CRDC’s RDF2050112 for reactor design fundamentals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
